molecular formula C9H21N3 B031305 2-tert-Butyl-1,1,3,3-tetramethylguanidine CAS No. 29166-72-1

2-tert-Butyl-1,1,3,3-tetramethylguanidine

Cat. No.: B031305
CAS No.: 29166-72-1
M. Wt: 171.28 g/mol
InChI Key: YQHJFPFNGVDEDT-UHFFFAOYSA-N
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Description

2-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton’s base, is an organic compound with the molecular formula C9H21N3. It is a sterically hindered guanidine base, named after Nobel Prize-winning British chemist Derek Barton. This compound is known for its strong basicity and is often used as a non-nucleophilic base in various organic reactions .

Mechanism of Action

Target of Action

2-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton’s base, is an organic base . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are organic molecules that require a base for the reaction to proceed .

Mode of Action

The compound acts as a base, accepting protons from other molecules during reactions . This proton acceptance can facilitate various types of reactions, including coupling reactions . The resulting changes depend on the specific reaction, but generally involve the formation of new bonds or the rearrangement of existing ones .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the particular reaction it is used in. For instance, it has been used in the formation of carbamates from CO2 and amines. In this reaction, the compound facilitates the transfer of the carboxylate group to various substrates.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is used in. As a base, it can facilitate a variety of reactions, leading to the formation of new molecules or the modification of existing ones .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored in a cool, dry place . Additionally, it should be handled with care due to its corrosive nature and potential for causing skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-tert-Butyl-1,1,3,3-tetramethylguanidine is synthesized through the reaction of tert-butylamine with a Vilsmeier salt, which is the reaction product of phosgene with tetramethylurea . The detailed synthetic procedure involves the following steps :

    Preparation of Vilsmeier Salt: Triphosgene is reacted with N,N,N’,N’-tetramethylurea in anhydrous toluene under an argon atmosphere.

    Reaction with tert-Butylamine: The Vilsmeier salt is then reacted with tert-butylamine, followed by refluxing and subsequent purification through distillation.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Properties

IUPAC Name

2-tert-butyl-1,1,3,3-tetramethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-9(2,3)10-8(11(4)5)12(6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHJFPFNGVDEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393758
Record name 2-tert-Butyl-1,1,3,3-tetramethylguanidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29166-72-1
Record name 2-tert-Butyl-1,1,3,3-tetramethylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29166-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-1,1,3,3-tetramethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butyl-1,1,3,3-tetramethyl-guanidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the catalytic properties of BTMG and how is it used in organic synthesis?

A: BTMG acts as a strong, hindered, non-nucleophilic base in organic reactions. [] Its hindered nature arises from the bulky tert-butyl group, minimizing its participation in nucleophilic substitution reactions. This property makes BTMG ideal for promoting reactions where a strong base is needed without unwanted side reactions.

Q2: How does BTMG interact with carbon dioxide, and what are the kinetic implications?

A: BTMG, particularly when blended with 1-propanol, exhibits promising capabilities in capturing carbon dioxide (CO2). [] This interaction has been studied using a stopped-flow apparatus coupled with conductivity detection, revealing the kinetics of the reaction. [] The reaction mechanism, categorized as termolecular, exhibits a second-order rate constant. []

Q3: Can BTMG be used in reactions involving isocyanates? What are the thermal properties of the resulting compounds?

A: Yes, BTMG readily reacts with isocyanates to form triazinedione heterocycles. [] Specifically, it forms 2:1 adducts with mono-isocyanates, confirmed through NMR, IR spectroscopy, and single-crystal X-ray diffraction. [] These adducts exhibit specific cleavage temperatures, with some breaking down at 70 °C and others at 160 °C. [] Notably, thermal analysis using TG-MS revealed the release of free isocyanate upon adduct cleavage. []

Q4: Are there any computational studies on BTMG, and what information do they provide?

A: Computational chemistry plays a significant role in understanding BTMG's interactions. For instance, in studying the capture of carbonyl sulfide by organic liquid mixtures containing BTMG, Density Functional Theory (DFT) calculations have been employed. [] These calculations provide valuable insights into the thermodynamic properties and reaction mechanisms involved in the capture process. []

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